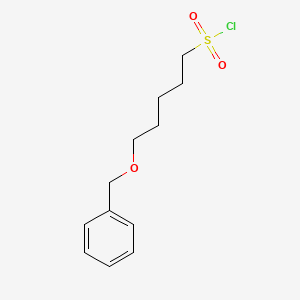

5-(Benzyloxy)pentane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17ClO3S |

|---|---|

Molecular Weight |

276.78 g/mol |

IUPAC Name |

5-phenylmethoxypentane-1-sulfonyl chloride |

InChI |

InChI=1S/C12H17ClO3S/c13-17(14,15)10-6-2-5-9-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |

InChI Key |

MIQMFMXPQMXMRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 5-(Benzyloxy)pentane-1-sulfonyl chloride in organic solvents

[1][2]

Executive Summary & Compound Analysis

This compound is a bifunctional intermediate combining a lipophilic benzyl ether tail with a highly reactive electrophilic sulfonyl chloride head.[1][2][3]

-

Lipophilic Domain: The benzyloxypentyl chain (

) imparts significant non-polar character, facilitating solubility in aromatics and chlorinated solvents.[1][2][3] -

Reactive Domain: The sulfonyl chloride moiety (

) is susceptible to nucleophilic attack.[1][2] While it increases polarity, its primary constraint is hydrolytic instability .[2]

Critical Insight: Unlike stable solids, the solubility profile of this compound is time-dependent in protic media.[2] "Solubility" in alcohols or wet solvents is actually a measurement of decomposition rate .[2]

Solvent Compatibility Matrix

The following data categorizes solvents based on thermodynamic solubility (dissolution capacity) and kinetic stability (chemical inertness).

Table 1: Solubility & Stability Profile

| Solvent Class | Representative Solvents | Solubility Status | Stability | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High | Primary Choice. Ideal for reactions and extractions.[1][2][3] Must be acid-free.[1][2] |

| Aromatic | Toluene, Benzene | Good | High | Excellent for reflux conditions.[2] |

| Ethers | THF, 2-MeTHF, Dioxane | Good | Moderate | Requires Anhydrous. Hygroscopic nature of ethers poses a hydrolysis risk.[2] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | High | Good alternative to chlorinated solvents.[2] Ensure solvent is dry to prevent hydrolysis.[2][4] |

| Alkanes | Hexanes, Heptane | Poor | High | Useful as an antisolvent for precipitation/crystallization.[2] |

| Polar Aprotic | DMF, DMAc, DMSO | Excellent | Low to Moderate | Caution. High polarity accelerates hydrolysis if trace water is present.[2] DMSO may oxidize the chloride.[2] |

| Protic | Water, Methanol, Ethanol | Reactive | None | PROHIBITED. Rapid hydrolysis to sulfonic acid and HCl.[2] |

Mechanistic Analysis: The Autocatalytic Degradation Loop

A specific risk associated with this compound is the potential for autocatalytic degradation.[1][2][3]

-

Ingress of Moisture: Trace water hydrolyzes the

group.[1][2][3] -

Acid Generation: This releases Sulfonic Acid (

) and Hydrochloric Acid (HCl) .[1][2][3] -

Ether Cleavage: The benzyl ether moiety is acid-sensitive.[1][2][3] High concentrations of HCl can cleave the protecting group, generating benzyl chloride and the corresponding alcohol, which further reacts with the sulfonyl chloride.[2]

Visualization: Degradation Pathway

The following diagram illustrates the kinetic competition between dissolution and decomposition.[2]

Caption: Figure 1.[1][2][3] Kinetic pathways determining the stability of the compound in solution.[2] Note the autocatalytic risk driven by HCl byproducts.[2]

Experimental Protocol: Solubility Determination

To validate solubility without compromising the reagent, follow this self-validating protocol. This method distinguishes between dissolution and reaction.[2]

Reagents & Equipment[1][2][4][5][6][7]

-

Solvent: Anhydrous (dried over molecular sieves, <50 ppm

).[2] -

Vessel: Scintillation vial with PTFE-lined cap, purged with Nitrogen/Argon.

Step-by-Step Methodology

-

Preparation: Weigh 10 mg of this compound into a dry vial under inert atmosphere.

-

Addition: Add 100 µL of the target solvent.

-

Observation (T=0): Vortex for 30 seconds.

-

Stability Check (T=1h): If soluble, let stand for 1 hour.

-

Validation: Take a 5 µL aliquot, dilute in anhydrous Acetonitrile, and inject immediately into LC-MS.

Theoretical Grounding: Hansen Solubility Parameters

In the absence of empirical data for every solvent, we apply Hansen Solubility Parameters (HSP) to predict compatibility.[2]

-

Dispersion (

): High contribution from the pentyl chain and benzyl ring.[2] Matches well with Toluene and Chloroform .[2] -

Polarity (

): Moderate contribution from the ether and sulfonyl groups.[2] Matches Esters and Ketones .[2] -

Hydrogen Bonding (

): The molecule is an H-bond acceptor (sulfonyl/ether) but NOT a donor.[1][2] It is incompatible with solvents having high

Workflow for Solvent Selection

Use this decision tree to select the optimal solvent for your specific application (Synthesis vs. Purification).

Caption: Figure 2. Decision matrix for solvent selection based on operational parameters.

References

-

BLD Pharm. (2023).[2] Product Datasheet: this compound (CAS 1343071-85-1).[1][2] Retrieved from [1][2]

-

D'Souza, M. J., & Kevill, D. N. (2022).[2][5] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.[2][5] Retrieved from

-

BenchChem. (2025).[2][4] Preventing decomposition of sulfonyl chloride during reaction.[2][4] Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: Benzenesulfonyl chloride (Analogous Reactivity).[2] Retrieved from [1][2]

Sources

- 1. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-Orthogonal Scaffolds: Navigating the Reactivity of Benzyl Ether Protected Sulfonyl Chlorides

Executive Summary

Benzyl ether protected sulfonyl chlorides represent a critical "Janus" scaffold in medicinal chemistry: they possess a highly reactive electrophilic head (sulfonyl chloride) and a robust, orthogonal masking group (benzyl ether) at the tail. This duality allows for the rapid diversification of sulfonamide libraries while reserving a phenolic handle for late-stage functionalization (e.g., PROTAC linker attachment or fragment growing).

However, this utility comes with a specific reactivity profile that defies generic "sulfonyl chloride" assumptions. The electron-donating nature of the benzyloxy group significantly retards nucleophilic attack at the sulfur atom compared to nitro- or halo-benzenesulfonyl chlorides, requiring tailored catalytic strategies. Furthermore, the acid-lability of the benzyl ether necessitates a divergence from standard chlorosulfonation protocols.

This guide provides a validated roadmap for synthesizing, reacting, and deprotecting these scaffolds with high fidelity.

Part 1: Structural Considerations & Synthesis Strategy

The "Push-Pull" Electronic Conflict

The core challenge in utilizing 4-(benzyloxy)benzenesulfonyl chloride lies in its electronic structure. The benzyloxy group is a strong

The Synthesis Protocol: Avoiding Acidolysis

Critical Warning: Standard chlorosulfonation using neat chlorosulfonic acid (

Recommended Route: The "Sulfonate Salt" Method.

This approach builds the sulfonyl chloride from a pre-sulfonated precursor using Thionyl Chloride (

Protocol 1: High-Fidelity Synthesis of 4-(Benzyloxy)benzenesulfonyl Chloride

Reagents:

-

Sodium 4-(benzyloxy)benzenesulfonate (dried in vacuo at 60°C for 4h)

-

Thionyl Chloride (

) (Reagent Grade, excess) -

N,N-Dimethylformamide (DMF) (Catalytic, anhydrous)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

-

Suspension: In a flame-dried round-bottom flask under Argon, suspend 10.0 mmol of Sodium 4-(benzyloxy)benzenesulfonate in 20 mL of anhydrous Toluene.

-

Catalysis: Add 50

L of anhydrous DMF. (DMF forms the Vilsmeier-Haack reagent in situ, essential for activating the sulfonate salt). -

Chlorination: Add 30.0 mmol (3 equiv) of

dropwise at room temperature.-

Note: Gas evolution (

) will occur. Ensure proper venting through a scrubber.

-

-

Reflux: Heat the mixture to 70°C for 3 hours. The suspension should become a clearer solution as the inorganic salt converts to the organic-soluble sulfonyl chloride.

-

Workup (Anhydrous): Cool to RT. Concentrate the mixture under reduced pressure to remove excess

and toluene. -

Purification: Redissolve the residue in DCM and wash rapidly with ice-cold 5%

(to remove acid traces) followed by cold brine. Dry over-

Validation:

H NMR should show the diagnostic AA'BB' aromatic system and the benzyloxy singlet (

-

Part 2: The Sulfonylation Interface (Reactivity)

Nucleophilic Substitution Dynamics

Because the benzyloxy group deactivates the sulfonyl chloride, reactions with sterically hindered or electron-poor amines will be sluggish.

Catalytic Strategy: For unreactive amines, the addition of DMAP (4-Dimethylaminopyridine) is not optional; it is required. DMAP forms a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction by orders of magnitude [2].

Data Presentation: Relative Reactivity Rates

The following table illustrates the "Electronic Penalty" of the benzyl ether compared to other common scaffolds during aminolysis (reaction with aniline in DCM at 25°C).

| Substituent (Para) | Electronic Effect | Relative Rate ( | Half-Life ( | Recommended Catalyst |

| -NO | Strong Withdrawal | ~1000 | < 5 min | None / Pyridine |

| -Cl | Weak Withdrawal | ~50 | 20 min | Pyridine |

| -H | Neutral | 1 | 1-2 h | Pyridine |

| -OBn (Target) | Strong Donation | ~0.2 | 6-12 h | DMAP (10 mol%) |

Visualization: Competitive Pathways

The following diagram maps the kinetic competition between the desired aminolysis and the parasitic hydrolysis (which generates the sulfonic acid).

Figure 1: Kinetic competition in sulfonylation. The DMAP-activated intermediate is susceptible to rapid hydrolysis if water is present, necessitating anhydrous conditions.

Part 3: Orthogonal Deprotection

The Payoff: Selective Phenol Release

The true value of this scaffold is the ability to remove the benzyl group without disturbing the newly formed sulfonamide bond. Sulfonamides are notoriously difficult to hydrolyze (requiring refluxing 6N HCl), making them perfectly stable to the mild conditions used for benzyl deprotection.

Protocol 2: Catalytic Hydrogenolysis (The Gold Standard)

This method is superior to Lewis Acid cleavage (

Reagents:

-

Benzyl-protected sulfonamide (1.0 equiv)

-

Pd/C (10 wt% loading, 10% by mass of substrate)

-

Methanol or Ethanol (Solvent)[1]

-

Hydrogen Gas (

) (Balloon pressure, ~1 atm)

Workflow:

-

Dissolution: Dissolve the substrate in Methanol (0.1 M concentration).

-

Tip: If solubility is poor, use a 1:1 mixture of MeOH/THF. Avoid DCM as it can poison the Pd catalyst.

-

-

Purging: Flush the flask with Nitrogen to remove oxygen (safety).

-

Catalyst Addition: Carefully add Pd/C. Caution: Pd/C can ignite methanol vapor if dry; add it as a water-wet slurry or under strict inert flow.

-

Hydrogenation: Exchange Nitrogen for Hydrogen (balloon). Stir vigorously at Room Temperature.

-

Monitoring: Reaction is typically complete in 2-4 hours. Monitor by TLC (The phenol product will be significantly more polar than the benzyl ether).

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

-

Isolation: Concentrate filtrate. The resulting phenol is usually pure enough for the next step.

Visualization: The Orthogonal Workflow

This diagram illustrates the complete lifecycle of the scaffold, highlighting the orthogonality of the protecting group.

Figure 2: The chemo-orthogonal workflow. Step 4 removes the benzyl group while preserving the sulfonamide linkage established in Step 3.

References

-

ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis Reagent Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers: Protection and Deprotection. Retrieved from [Link]

Sources

5-(Benzyloxy)pentane-1-sulfonyl chloride CAS number and identifiers

Executive Summary

5-(Benzyloxy)pentane-1-sulfonyl chloride is a specialized organosulfur building block used primarily in medicinal chemistry and linker design. It serves as a critical electrophile for introducing a five-carbon alkyl chain terminated by a benzyl-protected hydroxyl group. Its primary utility lies in the synthesis of sulfonamides and sulfonate esters where a latent alcohol functionality is required for subsequent derivatization (e.g., in PROTAC linker construction or fragment-based drug discovery).

This guide provides a comprehensive technical profile, including verified identifiers, a rationale-driven synthesis pathway, handling protocols, and application workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 1343071-85-1 |

| Molecular Formula | C₁₂H₁₇ClO₃S |

| Molecular Weight | 276.78 g/mol |

| SMILES | O=S(CCCCCOCc1ccccc1)(Cl)=O |

| IUPAC Name | 5-phenylmethoxypentane-1-sulfonyl chloride |

| MDL Number | MFCD28144672 (Predicted) |

Physical Properties (Predicted/Class-Based)

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water.

-

Stability: Moisture sensitive (hygroscopic). Decomposes to sulfonic acid and HCl upon exposure to atmospheric moisture.

-

Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C.

Synthetic Methodology

While direct commercial sourcing is possible, in-house synthesis is often required for scale-up or fresh preparation to ensure activity. The most robust route avoids harsh direct chlorosulfonation (which risks cleaving the benzyl ether) and instead utilizes the thiourea-oxidative chlorination method.

Retrosynthetic Analysis

The target molecule is assembled from 5-(benzyloxy)pentan-1-ol . The hydroxyl group is converted to a leaving group (bromide/mesylate), displaced by thiourea to form an isothiouronium salt, and finally oxidatively chlorinated.

Validated Synthesis Protocol

Precursor: 5-(Benzyloxy)pentan-1-ol (CAS: 4541-15-5).[1]

Step 1: Bromination (Appel Reaction)

-

Reagents: CBr₄, PPh₃, DCM, 0°C to RT.

-

Mechanism: Activation of alcohol by phosphonium salt followed by Sₙ2 displacement by bromide.

-

Why: Neutral conditions preserve the acid-sensitive benzyl ether.

Step 2: Formation of S-Alkyl Isothiouronium Salt[2]

-

Reagents: Thiourea (1.1 equiv), Ethanol, Reflux.

-

Procedure:

-

Dissolve 5-(benzyloxy)pentyl bromide in EtOH.

-

Add thiourea.[3]

-

Reflux for 3–6 hours. Product precipitates or is concentrated.

-

-

Checkpoint: The formation of the salt prevents the formation of disulfide byproducts common in direct thiol synthesis.

Step 3: Oxidative Chlorosulfonation (The NCS Method)

-

Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile/Water, <10°C.

-

Rationale: This method (Yang et al., Synthesis 2013) is superior to Cl₂ gas bubbling for lab-scale as it allows precise stoichiometry and mild temperature control.

Detailed Protocol for Step 3:

-

Setup: Charge a flask with the isothiouronium salt (10 mmol) and Acetonitrile (50 mL). Cool to 0°C.

-

Acidification: Add 2M HCl (aq) (5 mL) to maintain pH < 2.

-

Oxidation: Add NCS (40 mmol, 4 equiv) portion-wise over 20 minutes. Exothermic reaction—maintain T < 10°C.

-

Workup: Dilute with cold water and extract immediately with Et₂O or DCM. Wash organic layer with brine and NaHCO₃ (cold).

-

Isolation: Dry over MgSO₄ and concentrate in vacuo at <30°C. Use immediately.

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis of this compound via the isothiouronium intermediate.

Applications in Drug Discovery

This compound functions as a heterobifunctional linker . The sulfonyl chloride reacts with nucleophiles (amines/alcohols), while the benzyl ether serves as a "masked" alcohol that can be deprotected later.

Key Reaction: Sulfonamide Formation

Sulfonyl chlorides are highly electrophilic at the sulfur atom. Reaction with primary or secondary amines yields stable sulfonamides.

-

Standard Conditions: Amine (1.0 eq), Sulfonyl Chloride (1.1 eq), Pyridine or TEA (2.0 eq), DCM, 0°C -> RT.

-

Self-Validating Check: Monitor the disappearance of the sulfonyl chloride peak by TLC (usually non-polar) and the appearance of the sulfonamide (more polar, H-bond donor).

Linker Strategy (PROTACs/Bioconjugation)

-

Coupling: Attach the sulfonyl chloride to a "Warhead" or Ligand containing an amine.

-

Deprotection: Remove the benzyl group (H₂/Pd-C or BCl₃) to reveal the primary alcohol.

-

Functionalization: Convert the alcohol to an aldehyde, acid, or leaving group to attach the second half of the chimera.

Application Workflow Diagram

Figure 2: Application of the sulfonyl chloride in constructing bifunctional linker systems.

Handling & Safety (E-E-A-T)

Hazards

-

Corrosivity: H314 - Causes severe skin burns and eye damage.[4][5][6] Sulfonyl chlorides hydrolyze to produce HCl gas and strong sulfonic acids.[7]

-

Reactivity: Violent reaction with strong bases and oxidizers.

Storage Protocol

-

Vessel: Glass vial with Teflon-lined cap or Schlenk flask.

-

Environment: Store under Argon. Do not store in a freezer without a secondary desiccated container (condensation upon thawing leads to rapid hydrolysis).

-

Shelf-Life: If synthesized fresh, use within 24 hours for optimal yield. Commercial samples may degrade over 6-12 months even if sealed.

QC/Analytics

-

¹H NMR (CDCl₃): Look for the diagnostic triplet for -CH₂-SO₂Cl around 3.6–3.7 ppm . The benzyloxy -CH₂- signal appears around 4.5 ppm .

-

Mass Spec: Sulfonyl chlorides often do not fly well in ESI+. They may hydrolyze to the acid [M-Cl+OH] or form methyl esters if MeOH is used as solvent. Direct infusion in dry MeCN is recommended.

References

-

PubChem. (n.d.). Compound Summary: this compound.[8] National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

- 1. 5-苄氧基-1-戊醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. 1343071-85-1|this compound|BLD Pharm [bldpharm.com]

A Researcher's Guide to the Safe Handling of 5-(Benzyloxy)pentane-1-sulfonyl Chloride

This technical guide provides an in-depth analysis of the chemical properties and associated hazards of 5-(Benzyloxy)pentane-1-sulfonyl chloride, a key intermediate in various synthetic applications within research and drug development. This document is intended for researchers, scientists, and professionals who will be handling this compound, offering a framework for risk assessment and the implementation of robust safety protocols. The information herein is synthesized from established safety data for analogous sulfonyl chlorides and benzyl-protected compounds, providing a comprehensive safety overview in the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule.

Understanding the Inherent Reactivity and Hazard Profile

This compound possesses a dual-functional nature that dictates its hazard profile. The molecule comprises an aliphatic sulfonyl chloride group and a benzyl ether moiety, each contributing to its reactivity and potential risks.

The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its synthetic utility but also a primary source of its hazards. A critical and immediate reaction to consider is its vigorous interaction with water and other protic solvents.

Reaction with Water: Sulfonyl chlorides react readily with water, including ambient moisture, to produce the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] This exothermic reaction can lead to a rapid pressure increase if it occurs in a sealed container.

The benzyloxy group, while generally more stable, can be cleaved under certain conditions. Additionally, the presence of the benzyl group adds to the overall molecular weight and influences the physical properties of the compound.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for analogous compounds, this compound should be treated as a substance with the following potential classifications:

-

Skin Corrosion/Irritation, Category 1B or 1C: Causes severe skin burns and eye damage.[4][5][6][7]

-

Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[4][5][6][7]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation due to the release of HCl gas upon hydrolysis.[6]

Prudent Practices for Handling and Storage

A thorough understanding of the hazards associated with this compound is fundamental to establishing safe handling and storage procedures. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound must be conducted within a certified chemical fume hood to control exposure to corrosive vapors and HCl gas that may be generated.[8][9] The sash of the fume hood should be kept at the lowest practical height to maximize protection.

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[9][10] | Provides maximum protection from splashes of the corrosive liquid and any potential reactions. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or neoprene).[10][11] Double-gloving is recommended. | Protects the skin from severe burns. The outer glove can be removed if contaminated, leaving a clean inner glove. |

| Body Protection | A flame-resistant laboratory coat, supplemented with a chemical-resistant apron.[8][11] | Protects against splashes and spills. |

| Footwear | Closed-toe shoes made of a non-porous material.[11] | Prevents exposure from spills that may reach the floor. |

Logical Workflow for PPE Selection

Caption: Logical workflow for selecting appropriate PPE.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Segregation: Store away from incompatible materials, particularly water, alcohols, amines, and strong bases.

-

Temperature: Store in a cool, dry, and well-ventilated area.[7]

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing emergencies involving this compound. All personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][13] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[13][14] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |

Spill Response Protocol

A tiered approach should be taken for spill management, distinguishing between minor and major spills.

Minor Spill (Contained within a fume hood):

-

Alert Personnel: Inform others in the immediate vicinity.

-

Don PPE: Ensure appropriate PPE is worn.

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[15]

-

Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.

-

Decontaminate: Wipe the spill area with a suitable organic solvent (e.g., acetone), followed by a thorough cleaning with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood or a large volume):

-

Evacuate: Immediately evacuate the laboratory and alert others to do the same.

-

Isolate: Close the laboratory doors to contain the spill.

-

Notify: Contact the institution's emergency response team and provide details of the spill.

-

Do Not Re-enter: Await the arrival of trained emergency personnel.

Decision Tree for Spill Response

Caption: Decision tree for spill response procedures.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.[16]

Protocol for Neutralization of Small Quantities:

For small amounts of residual material, a careful neutralization can be performed by trained personnel in a chemical fume hood.

-

Prepare a Base Solution: Prepare a container with a dilute solution of a weak base, such as sodium bicarbonate, in an ice bath to manage the exothermic reaction.

-

Slow Addition: Slowly and with constant stirring, add the sulfonyl chloride-containing waste to the basic solution.[15] Never add the base to the sulfonyl chloride.

-

Monitor pH: Ensure the solution remains basic throughout the addition.

-

Dispose: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local and institutional regulations.

Thermal Stability and Decomposition

Conclusion

This compound is a valuable synthetic intermediate that demands a high level of respect and careful handling. By understanding its inherent reactivity and implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can work safely and effectively with this compound. A culture of safety, grounded in a thorough understanding of chemical hazards, is paramount in the research and development environment.

References

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved from [Link]

-

The Journal of Organic Chemistry. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Retrieved from [Link]

-

ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry. Retrieved from [Link]

-

Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

ACS Publications. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 | The Journal of Organic Chemistry. Retrieved from [Link]

-

PENTA. (2025, April 7). Benzyl chloride. Retrieved from [Link]

-

MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]

-

Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

-

PubChem. (2023, April 27). Sulfuryl chloride. Retrieved from [Link]

-

Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Sulfuryl chloride fluoride. Retrieved from [Link]

-

EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

-

Princeton EHS. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

-

Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

-

ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. quora.com [quora.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. questron.ca [questron.ca]

- 9. safeti.com [safeti.com]

- 10. oshatrainingschool.com [oshatrainingschool.com]

- 11. 8.9 Corrosives [ehs.cornell.edu]

- 12. merckmillipore.com [merckmillipore.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Functional Group Analysis of 5-(Benzyloxy)pentane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the functional groups present in 5-(Benzyloxy)pentane-1-sulfonyl chloride, a molecule of interest in synthetic chemistry and drug development. As a bifunctional compound, featuring both a reactive sulfonyl chloride and a stable benzyloxy (benzyl ether) protecting group, a thorough characterization is paramount for its effective utilization. This document, intended for researchers, scientists, and drug development professionals, outlines the core principles and detailed experimental protocols for the elucidation of its structure using a suite of modern analytical techniques. We will delve into the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing a holistic understanding of the molecule's chemical identity. The causality behind experimental choices and the self-validating nature of a multi-technique approach are emphasized throughout.

Introduction: The Structural Significance of this compound

This compound (C₁₂H₁₇ClO₃S) is a versatile chemical intermediate. Its utility stems from the orthogonal reactivity of its two primary functional groups. The sulfonyl chloride moiety is a highly reactive electrophile, readily participating in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] This functional group is a cornerstone in the synthesis of a wide array of pharmaceutical agents. The benzyloxy group, on the other hand, serves as a robust protecting group for the terminal alcohol of the pentane chain, a common strategy in multi-step organic synthesis.

The precise confirmation of both the sulfonyl chloride and the benzyloxy functional groups, along with the integrity of the pentane linker, is critical to ensure the desired reactivity and to avoid unintended side reactions in subsequent synthetic steps. This guide provides the analytical framework for achieving this confirmation with a high degree of confidence.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Analytical Workflow: A Multi-Technique Approach for Unambiguous Characterization

A singular analytical technique is often insufficient to fully characterize a molecule with multiple functional groups. A synergistic approach, leveraging the strengths of various spectroscopic methods, provides a self-validating system for structural elucidation. The workflow presented here ensures both the identification of the individual functional groups and the correct connectivity of the molecular framework.

Sources

Methodological & Application

Procedure for coupling 5-(Benzyloxy)pentane-1-sulfonyl chloride with amines

Application Note & Protocol

A Comprehensive Guide to the Synthesis of N-Substituted 5-(Benzyloxy)pentane-1-sulfonamides

Introduction: The Significance of the Sulfonamide Linkage

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in medicinal chemistry and drug development. Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The synthesis of sulfonamides is, therefore, a critical transformation for researchers in pharmacology and organic synthesis.

The classic and most reliable method for constructing this linkage involves the coupling of a sulfonyl chloride with a primary or secondary amine.[1][3][4] This reaction is generally high-yielding and robust, proceeding via the nucleophilic attack of the amine onto the electrophilic sulfur center of the sulfonyl chloride.

This guide provides a detailed protocol and expert insights for the coupling of a specific, functionally versatile reagent, 5-(benzyloxy)pentane-1-sulfonyl chloride , with various amines. The benzyloxy group serves as a stable protecting group for a terminal alcohol, which can be deprotected in a later synthetic step to allow for further molecular elaboration, making this reagent particularly valuable for building complex molecules and chemical probes.

Reagent Overview: this compound

-

Structure:

(Image Source: PubChem CID 64198413)[5]

-

Molecular Formula: C₁₂H₁₇ClO₃S[5]

-

Key Features: This reagent incorporates a five-carbon aliphatic chain, providing flexibility and spacing. The terminal benzyloxy (BnO-) group is a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenolysis. This "masked" hydroxyl functionality is a key strategic element, allowing for the introduction of the sulfonamide group first, followed by subsequent modification at the other end of the linker.

Core Principles and Mechanistic Insights

The reaction proceeds through a nucleophilic substitution at the sulfur atom. The amine acts as the nucleophile, attacking the highly electrophilic sulfur of the sulfonyl chloride.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.

-

Chloride Elimination: The sulfur-chlorine bond breaks, with chloride acting as the leaving group, to regenerate the tetrahedral geometry around the sulfur atom. This results in a protonated sulfonamide (a sulfonylammonium salt).

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom.[1][2] This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic.

The choice of base is important. While pyridine can also act as a nucleophilic catalyst, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.

Materials and Equipment

-

Reagents:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Magnetic stir plate

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M relative to the amine).

-

Scientist's Note: The use of excess base ensures complete neutralization of the HCl byproduct. Anhydrous conditions are critical as sulfonyl chlorides can hydrolyze in the presence of water.[6]

-

-

Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the cold amine solution over 15-30 minutes.

-

Scientist's Note: Slow, dropwise addition is essential to control the exothermic nature of the reaction and to prevent the formation of side products, such as the bis-sulfonylation of primary amines.[7]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[2] A typical mobile phase would be a mixture of hexane and ethyl acetate. The product sulfonamide should have an Rf value between that of the two starting materials.

-

Workup - Quenching and Extraction: a. Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), water, and finally, saturated brine. c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increases in polarity.

-

Characterization: The final, purified sulfonamide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Table of Reaction Parameters (Illustrative Examples)

| Amine Substrate | Amine (eq) | Sulfonyl Chloride (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | 1.0 | 1.1 | TEA (1.2) | DCM | 0 to RT | 4 | 85-95% |

| Benzylamine | 1.0 | 1.1 | TEA (1.2) | DCM | 0 to RT | 6 | 80-90% |

| Aniline | 1.0 | 1.1 | Pyridine (1.5) | MeCN | 0 to RT | 12 | 75-85% |

| Diethylamine | 1.0 | 1.1 | TEA (1.2) | DCM | 0 to RT | 2 | 90-98% |

Experimental Workflow Diagram

Caption: A visual representation of the key stages in the synthesis of sulfonamides.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous. |

| Starting amine is of low purity or is a salt. | Use purified amine. If it is a hydrochloride salt, use an additional equivalent of base. | |

| Multiple Products | Reaction too concentrated or addition too fast. | Use a more dilute solution and add the sulfonyl chloride more slowly at 0 °C. |

| For primary amines, bis-sulfonylation may occur. | Use a slight excess of the amine relative to the sulfonyl chloride. | |

| Starting Material Remains | Insufficient reaction time or temperature. | Allow the reaction to stir longer. Gentle heating (e.g., to 40 °C) may be required for less reactive amines. |

| Insufficient base. | Ensure at least 1.2 equivalents of base are used. |

Safety Precautions

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[9][10]

-

Ventilation: All operations involving sulfonyl chlorides and amines should be conducted in a well-ventilated chemical fume hood.[6][9]

-

Reagent Handling:

-

Sulfonyl Chlorides: These compounds are corrosive and moisture-sensitive. They react with water to release corrosive HCl gas.[11] Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place, away from moisture.[6]

-

Amines: Many amines are corrosive, toxic, and have strong, unpleasant odors. Avoid skin/eye contact and inhalation.[10]

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

-

References

- US2777844A, "Sulfonamide purification process," Google P

-

"Sulfonamide," Wikipedia, [Link].

- "Synthesis of Sulfonamides," Synthetic Methods in Drug Discovery: Volume 2, Books, .

-

"Sulfonamide derivatives: Synthesis and applications," Frontier Research Publication, [Link].

-

Simone, M., et al., "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis," Chemistry – A European Journal, [Link].

-

"An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides," PMC - NIH, [Link].

-

"Sulfonamide synthesis by S-N coupling," Organic Chemistry Portal, [Link].

-

"One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation," Journal of the American Chemical Society - ACS Publications, [Link].

-

"The Synthesis of Functionalised Sulfonamides," UCL Discovery, [Link].

-

"Recent Advances in the Synthesis of Sulfonamides Intermediates," Thieme, [Link].

-

"One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation," PMC, [Link].

-

Abdolmohammadi, S., "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines," Springer, [Link].

-

Gutiérrez Hernández, A., et al., "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy," RSC Publishing, [Link].

-

"Synthesis of Sulfonamides from Disulfide," ResearchGate, [Link].

-

"Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine)," Academia.edu, [Link].

-

"Preparation of sulfonamides from N-silylamines," PMC, [Link].

-

"Mild and General Method for the Synthesis of Sulfonamides," ResearchGate, [Link].

-

"What are the Health and Safety Guidelines for Using Amines?," [Link].

-

"An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines," Chemistry Europe, [Link].

-

"REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES," Journal of the AOAC, [Link].

-

"Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride," Cole-Parmer, [Link].

-

"this compound," PubChem, [Link].

-

"Benzenesulfonyl chloride," Organic Syntheses Procedure, [Link].

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. books.rsc.org [books.rsc.org]

- 4. frontiersrj.com [frontiersrj.com]

- 5. PubChemLite - this compound (C12H17ClO3S) [pubchemlite.lcsb.uni.lu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

Using 5-(Benzyloxy)pentane-1-sulfonyl chloride as a linker in drug discovery

Abstract

This application note details the strategic implementation of 5-(Benzyloxy)pentane-1-sulfonyl chloride (CAS 1343071-85-1) as a bifunctional linker in the synthesis of heterobifunctional molecules, specifically Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug candidates. Unlike standard carboxylic acid linkers, this reagent introduces a sulfonamide moiety —a stable amide bioisostere—while providing a masked 5-carbon aliphatic spacer. This guide provides validated protocols for sulfonylation, chemoselective deprotection, and downstream functionalization, enabling researchers to modulate physicochemical properties and metabolic stability in early-stage discovery.

Introduction: The Strategic Value of Sulfonyl Chloride Linkers

In the design of PROTACs and bivalent inhibitors, the linker is not merely a passive connector; it determines solubility, permeability, and the precise spatial orientation (vector) required for ternary complex formation.

This compound offers three distinct advantages over traditional alkyl-halide or PEG-acid linkers:

-

Sulfonamide Stability: It reacts with amines to form sulfonamides, which are highly resistant to proteolytic cleavage compared to amides.

-

Geometric Variation: The tetrahedral geometry of the sulfonyl group (

) orients the exit vector differently than the planar amide bond ( -

Orthogonal Protection: The benzyloxy (benzyl ether) group masks the terminal alcohol, remaining stable during basic coupling conditions but removable via catalytic hydrogenation or Lewis acids, allowing for controlled, stepwise library synthesis.

Chemical Profile

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1343071-85-1 |

| Molecular Weight | 276.78 g/mol |

| Reactive Group 1 | Sulfonyl Chloride (Electrophile, reacts with amines/alcohols) |

| Reactive Group 2 | Benzyl Ether (Masked Alcohol, latent nucleophile/electrophile) |

| Spacer Length | ~7-9 Å (5-carbon aliphatic chain) |

| Storage | -20°C, under inert atmosphere (moisture sensitive) |

Synthetic Workflow & Decision Logic

The utilization of this linker follows a "Head-to-Tail" construction strategy. The sulfonyl chloride "head" is first coupled to the primary ligand (Warhead or E3 anchor), followed by deprotection of the "tail" for secondary coupling.

Visualizing the Pathway

Figure 1: Stepwise synthetic workflow for incorporating the 5-(benzyloxy)pentane linker into a bivalent molecule.

Experimental Protocols

Phase 1: Sulfonamide Coupling (The Anchor Step)

Objective: Attach the linker to an amine-bearing ligand (e.g., Lenalidomide derivative or a kinase inhibitor).

Mechanistic Insight: Sulfonyl chlorides are less reactive than acid chlorides but more prone to hydrolysis if wet. Pyridine serves as both the solvent and the nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate).

Materials:

-

Ligand A (Amine): 1.0 equiv

-

This compound: 1.2 equiv

-

Pyridine (Anhydrous): 10-20 volumes

-

DCM (Dichloromethane): Optional co-solvent for solubility

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Ligand A (1.0 mmol) in anhydrous Pyridine (5 mL). If the ligand is insoluble, use a 1:1 mixture of Pyridine/DCM.

-

Addition: Cool the solution to 0°C. Add this compound (1.2 mmol) dropwise (neat or dissolved in minimal DCM).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

-

QC Check: Monitor by LC-MS. Look for the mass shift +240 Da (Linker - HCl).

-

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO3, and Brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If the amine is unreactive (an aniline), add a catalytic amount of DMAP (dimethylaminopyridine).

Phase 2: Chemoselective Debenzylation (Unmasking)

Objective: Remove the benzyl ether to reveal the primary alcohol without affecting the newly formed sulfonamide.

Method A: Hydrogenolysis (Mildest) Best for: Substrates sensitive to strong acids.

-

Dissolution: Dissolve the Intermediate (from Phase 1) in MeOH or EtOH.

-

Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

-

Hydrogenation: Stir under a hydrogen balloon (1 atm) for 2–6 hours at RT.

-

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate in vacuo.

-

Result: Quantitative conversion to the primary alcohol.

-

Method B: Boron Tribromide (BBr3) (Lewis Acid) Best for: Substrates where hydrogenation might reduce other functional groups (e.g., alkenes, nitro groups).

-

Caution: BBr3 is harsh; ensure the sulfonamide is stable (usually yes).

Phase 3: Activation & Final Coupling

Objective: Convert the free alcohol into a leaving group for the final attachment.

Protocol (Tosylation):

-

Dissolve the alcohol (1.0 equiv) in DCM.

-

Add TEA (2.0 equiv) and p-Toluenesulfonyl chloride (TsCl, 1.2 equiv).

-

Stir at RT for 3 hours.

-

Isolate the tosylate.

-

Final Step: React the tosylate with Ligand B (e.g., a phenol or secondary amine) using K2CO3 in DMF at 60°C (Standard SN2 conditions).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Reagent | Moisture in solvent or atmosphere. | Use freshly distilled pyridine/DCM. Store sulfonyl chloride in a desiccator. |

| Low Yield in Phase 1 | Steric hindrance of the amine. | Heat to 40°C or use DMAP catalyst. Switch solvent to THF with NaH (stronger base). |

| Incomplete Debenzylation | Catalyst poisoning (Method A). | Ensure Sulfur/Thiol groups in Ligand A are not poisoning Pd. If so, switch to Method B (BBr3). |

| Side Reactions | Sulfonate ester formation.[1][2][3][4] | If Ligand A has both -NH2 and -OH, sulfonyl chloride may react with -OH. Use stoichiometric control or protect -OH groups. |

Comparative Analysis: Linker Selection

Why choose this specific linker over others?

Figure 2: Decision matrix for selecting sulfonyl chloride alkyl linkers versus PEG/Amide alternatives.

References

-

Scott, D. E., et al. (2020).[1] "PROTACs: the chemical geometry of targeted protein degradation." Nature Reviews Chemistry. Link

-

Verma, S. K., et al. (2020). "Sulfonamides as Bioisosteres of Amides: A Review." Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. "this compound Product Page." Sigma-Aldrich Catalog. Link

-

Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

Sources

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

Technical Application Note: Precision Bioconjugation using 5-(Benzyloxy)pentane-1-sulfonyl chloride

Executive Summary

This technical guide details the strategic application of 5-(Benzyloxy)pentane-1-sulfonyl chloride (BPSC) in bioconjugation workflows. Unlike standard N-hydroxysuccinimide (NHS) esters that form amide bonds, BPSC utilizes a sulfonyl chloride electrophile to generate sulfonamide linkages with primary amines (Lysine residues, N-terminus).

Key Advantages of this Strategy:

-

Hyper-Stability: Sulfonamide bonds exhibit superior hydrolytic and oxidative stability compared to amides and maleimides, making them ideal for antibody-drug conjugates (ADCs) requiring extended plasma half-lives.

-

Dual-Functionality: The molecule acts as a "masked" heterobifunctional linker. The benzyloxy terminus serves as a hydrophobic cap or can be deprotected (under specific conditions) to reveal a primary alcohol for further derivatization.

-

Linker Flexibility: The 5-carbon pentyl chain provides a flexible spacer (

), reducing steric hindrance between the payload and the biomolecule surface.

Chemical Mechanism & Properties

The Molecule[1]

-

Systematic Name: this compound

-

Reactive Group: Aliphatic Sulfonyl Chloride (

) -

Spacer: Pentyl chain (

) -

Distal Group: Benzyl ether (

) -

Molecular Weight: ~276.78 g/mol

Reaction Mechanism

The primary conjugation event is a nucleophilic substitution where the

Competing Reaction: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (

Figure 1: Mechanism of sulfonamide bond formation between a protein lysine residue and BPSC.

Application Strategies

Strategy A: Direct Surface Modification (Hydrophobic Tagging)

Objective: Attach the benzyl-pentyl moiety to a protein surface to alter solubility, create a hydrophobic epitope for antibody generation, or block specific lysine residues. Status: The benzyl group remains intact.

Strategy B: "Pre-Conjugation" Linker Assembly

Objective: Use BPSC as a building block for a drug-linker construct. Workflow:

-

React BPSC with a drug/small molecule amine.

-

Deprotect the benzyl group (hydrogenolysis) to reveal the alcohol.

-

Activate the alcohol (e.g., to Phosphoramidite or NHS-carbonate).

-

Conjugate to the biomolecule.[1][2][3] Note: This guide focuses on the Protocol for Strategy A (Direct Conjugation) and the Deprotection steps for Strategy B.

Detailed Protocols

Protocol: Direct Conjugation to Protein Amines

Scope: Labeling IgG, BSA, or enzymes with BPSC.

Materials Required

-

Target Protein: 1–10 mg/mL in modification buffer.[4]

-

Reagent: this compound (dissolved in anhydrous DMF or DMSO).

-

Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. ( Note: Sulfonyl chlorides require higher pH than NHS esters due to lower reactivity.)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Desalting Column: Sephadex G-25 or equivalent.

Step-by-Step Procedure

-

Buffer Exchange: Ensure the protein is in the Carbonate Buffer (pH 9.0). Remove any amine-containing buffers (Tris, Glycine) via dialysis or desalting, as these will compete with the reaction.

-

Critical: If the protein is sensitive to pH 9.0, use Phosphate pH 8.0, but extend reaction time to 4–6 hours.

-

-

Reagent Preparation: Dissolve BPSC in anhydrous DMF to a concentration of 10 mg/mL. Prepare immediately before use to prevent hydrolysis by atmospheric moisture.

-

Reaction Setup:

-

Add the BPSC solution to the protein solution dropwise while gently vortexing.

-

Stoichiometry: Target a 10–20 molar excess of BPSC over protein.

-

Solvent Limit: Keep final DMF concentration < 10% (v/v) to avoid protein precipitation.

-

-

Incubation: Incubate at 4°C for 12–18 hours or Room Temperature (20-25°C) for 2–4 hours .

-

Expert Insight: Aliphatic sulfonyl chlorides react slower than aromatic ones (like Dansyl-Cl). Overnight incubation at 4°C often yields higher homogeneity with less hydrolysis competition.

-

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes to quench unreacted sulfonyl chlorides.

-

Purification: Remove excess reagent and byproducts using a desalting column (e.g., PD-10) or dialysis against PBS.

Protocol: Benzyl Deprotection (For Small Molecule Intermediates)

Warning: Do not attempt this on a protein conjugate. Standard debenzylation conditions (Pd/C + H2) will denature most proteins.

Scope: Removing the benzyl group from a BPSC-peptide or BPSC-drug construct to reveal the hydroxyl group (

Method: Catalytic Hydrogenolysis[5][6][7][8]

-

Solvent: Dissolve the BPSC-conjugated small molecule in Methanol or Ethanol.

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).[5][8]

-

Atmosphere: Stir under a Hydrogen (

) balloon (1 atm) at room temperature. -

Monitoring: Check via TLC or LC-MS. Reaction typically completes in 2–6 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Result: The terminal Benzyl ether is converted to a primary alcohol (

).

-

Quality Control & Analysis

| Method | Purpose | Expected Result |

| LC-MS (ESI/MALDI) | Confirm covalent attachment | Mass shift of +241.3 Da per conjugated linker. |

| SDS-PAGE | Check for aggregation | Slight upward band shift; no high-MW aggregates. |

| HABA/Avidin | Not applicable | Unlike Biotin, this linker has no colorimetric binding partner. |

| Ellman's Assay | Negative Control | Ensure no reaction with Cysteines (Sulfonyl chlorides are amine-selective at pH 9). |

Troubleshooting Guide

Problem: Low Conjugation Efficiency (Low DAR)

-

Root Cause 1: Hydrolysis.[9] The reagent hydrolyzed before reaching the protein.

-

Fix: Use strictly anhydrous DMF/DMSO. Do not store diluted reagent.

-

-

Root Cause 2: pH too low.

-

Fix: Increase buffer pH to 9.0–9.2. Lysine

-amines (

-

Problem: Protein Precipitation

-

Root Cause: Over-modification (too many hydrophobic benzyl tags) or Solvent shock.

-

Fix: Reduce molar excess to 5x. Add reagent slower. Reduce DMF to 5%.

-

Problem: Linker Instability

-

Observation: Loss of label over time.

-

Analysis: Sulfonamides are extremely stable. If the label is falling off, check if the target was actually a Tyrosine (forming a sulfonate ester) or Histidine, which are less stable than Lysine sulfonamides. Ensure pH was < 10 during reaction to favor Lysine.

-

Workflow Visualization

Figure 2: Optimized workflow for direct protein conjugation with BPSC.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets - Amines; Chapter 6: Zero-Length Crosslinkers).

-

Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2195. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section: Protection for the Hydroxyl Group - Benzyl Ethers).[5][8]

- Hoogenboom, R. (2010). Sulfonyl chlorides as efficient coupling agents. Angewandte Chemie International Edition, 49, 3415. (Contextualizing sulfonyl chloride reactivity).

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Use of 5-(Benzyloxy)pentane-1-sulfonyl Chloride in Synthesis

An In-Depth Technical Guide for Researchers

Abstract

5-(Benzyloxy)pentane-1-sulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a highly reactive sulfonyl chloride moiety for coupling with a diverse range of nucleophiles, and a terminal benzyl ether that serves as a stable, yet readily cleavable, protecting group for a primary alcohol. This guide provides a comprehensive overview of the reaction conditions for coupling this reagent with key nucleophilic partners—amines, alcohols, and thiols—to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. We delve into the mechanistic rationale behind experimental choices, offer detailed, field-proven protocols, and discuss the subsequent deprotection of the benzyl group to unmask the terminal hydroxyl functionality.

Foundational Principles: Understanding the Reagent's Reactivity

The synthetic utility of this compound is rooted in the distinct properties of its two functional groups.

-

The Sulfonyl Chloride Group: The sulfur atom in the sulfonyl chloride moiety is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[1] Reactions at this center are efficient and generally high-yielding. The reaction mechanism can proceed through a concerted SN2-like pathway or a stepwise addition-elimination sequence, depending on the specific nucleophile and reaction conditions.[1] In either case, the chloride ion serves as an excellent leaving group, driving the reaction forward.

-

The Benzyl (Bn) Ether Protecting Group: The benzyloxy group at the terminus of the pentyl chain is a robust protecting group for the primary alcohol. It exhibits excellent stability across a wide range of reaction conditions, including moderately acidic and basic media, making it compatible with the conditions required for sulfonylation reactions.[2][3] Its true value lies in the mild conditions under which it can be selectively removed, most commonly via catalytic hydrogenolysis, to reveal the parent alcohol for further synthetic transformations.[3][4]

Caption: Logical workflow for using the bifunctional reagent.

Synthesis of Sulfonamides via Reaction with N-Nucleophiles

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone for the synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents.[1]

Mechanistic Rationale and Causality

The formation of a sulfonamide bond requires a non-protonated, nucleophilic amine to attack the electrophilic sulfur atom. Since the reaction generates one equivalent of hydrochloric acid (HCl), a base is essential.

-

Role of the Base: A base, typically a tertiary amine like pyridine or triethylamine (TEA), serves two purposes: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the starting amine, and it can act as a nucleophilic catalyst in some cases.[1] The choice of base and solvent can be tailored to the reactivity of the amine.

Tabulated Reaction Conditions

| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Key Considerations |

| Primary Alkylamine | Pyridine (solvent) or TEA (1.5-2.0) | DCM, THF, or Pyridine | 0 to 25 | Highly nucleophilic; reactions are often fast. Pyridine can serve as both base and solvent.[1] |

| Secondary Alkylamine | TEA (1.5-2.0) or DIPEA (1.5-2.0) | DCM, Acetonitrile | 25 to 50 | Less reactive than primary amines due to steric hindrance. May require slightly elevated temperatures. |

| Aniline (Aromatic) | Pyridine (1.5-2.0 or solvent) | Pyridine, THF | 25 | Less nucleophilic than alkylamines. Pyridine is a common and effective base.[1] |

| Hindered Amines | DMAP (cat.), TEA (2.0) | DCM, DMF | 25 to 80 | May require a catalytic amount of a stronger nucleophilic catalyst like DMAP and forcing conditions. |

Experimental Protocol: Synthesis of N-Benzyl-5-(benzyloxy)pentane-1-sulfonamide

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.1 eq., e.g., 1.1 mmol, 118 mg) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq., e.g., 1.5 mmol, 208 µL) to the stirred solution.

-

Reagent Addition: Dissolve this compound (1.0 eq., e.g., 1.0 mmol, 277 mg) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography to yield the desired sulfonamide.

Caption: General workflow for sulfonamide synthesis.

Synthesis of Sulfonate Esters via Reaction with O-Nucleophiles

The reaction of sulfonyl chlorides with alcohols or phenols produces sulfonate esters. This transformation is synthetically powerful as it converts a poorly leaving hydroxyl group into an excellent sulfonate leaving group, facilitating subsequent SN2 or E2 reactions.[5]

Mechanistic Rationale and Causality

Alcohols are generally weaker nucleophiles than amines. Therefore, reaction conditions must be optimized to promote nucleophilic attack.

-

Activation of the Alcohol: A base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide ion. Pyridine is a classic choice, acting as both base and solvent. For less reactive or sterically hindered alcohols, a stronger, non-nucleophilic base like DBU or a catalytic system such as TEA with 4-dimethylaminopyridine (DMAP) is often employed.[6] DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

Tabulated Reaction Conditions

| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Key Considerations |

| Primary Alcohol | Pyridine (solvent) or TEA (1.5) | Pyridine, DCM, THF | 0 to 25 | Generally reactive. Standard Schotten-Baumann type conditions work well.[7] |

| Secondary Alcohol | TEA (1.5), DMAP (0.1) | DCM | 25 | Steric hindrance can slow the reaction; DMAP catalysis is often beneficial.[6] |

| Phenol | K₂CO₃ (2.0) or Pyridine (solvent) | Acetone, DMF, Pyridine | 25 to 60 | Phenols are more acidic but can be less nucleophilic. Anhydrous conditions are important. |

Experimental Protocol: Synthesis of Phenyl 5-(benzyloxy)pentane-1-sulfonate

-

Reaction Setup: In a flame-dried flask under N₂, dissolve phenol (1.2 eq., e.g., 1.2 mmol, 113 mg) in anhydrous pyridine (0.3 M). Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of this compound (1.0 eq., e.g., 1.0 mmol, 277 mg) in a small amount of anhydrous pyridine dropwise to the cooled phenol solution.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into ice-cold 2 M HCl and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue via silica gel chromatography to afford the pure sulfonate ester.

Synthesis of Thiosulfonates via Reaction with S-Nucleophiles

Sulfonyl chlorides react with thiols to generate thiosulfonates (R-SO₂-SR'). This functional group is found in various biologically active molecules and serves as a useful synthetic intermediate.[8]

Mechanistic Rationale and Causality

Thiols are excellent nucleophiles, often more so than their corresponding alcohols. The reaction can proceed readily, but conditions can be optimized.

-

Thiol vs. Thiolate: While neutral thiols can react directly, the corresponding thiolate anion (RS⁻), generated by deprotonation with a mild base (e.g., TEA, pyridine), is a significantly more potent nucleophile.[9] Running the reaction in the presence of a base ensures a rapid and complete conversion.

Experimental Protocol: Synthesis of S-Phenyl 5-(benzyloxy)pentane-1-thiosulfonate

-

Reaction Setup: Dissolve thiophenol (1.05 eq., e.g., 1.05 mmol, 108 µL) in anhydrous THF (0.2 M) in a flask under N₂ and cool to 0 °C.

-

Base Addition: Add pyridine (1.2 eq., e.g., 1.2 mmol, 97 µL) to the solution.

-

Reagent Addition: Slowly add a solution of this compound (1.0 eq., e.g., 1.0 mmol, 277 mg) in anhydrous THF.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 3 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude material by column chromatography on silica gel.

Post-Reaction Strategy: Cleavage of the Benzyl Ether

A key advantage of using this compound is the ability to deprotect the terminal alcohol after the desired sulfonamide, sulfonate ester, or thiosulfonate has been formed. This unmasks a hydroxyl group for further functionalization, such as conjugation to other molecules or alteration of solubility.

Deprotection Methodologies

The choice of deprotection method must be compatible with the newly formed sulfur-containing linkage.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ether cleavage.[3][4] It involves reacting the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate) in the presence of a palladium catalyst (typically Pd/C). It is highly chemoselective and tolerates most functional groups, including sulfonamides and sulfonate esters.

-

Lewis Acid Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) can cleave benzyl ethers, but these conditions are harsh and may not be compatible with all substrates.[10]

-

Oxidative Cleavage: For derivatives like the p-methoxybenzyl (PMB) ether, oxidative cleavage with DDQ is possible.[11] Standard benzyl ethers are less reactive towards this method.[4]

Caption: Comparison of primary deprotection methods.

Experimental Protocol: Hydrogenolysis of N-Benzyl-5-(benzyloxy)pentane-1-sulfonamide

-

Reaction Setup: Dissolve the benzyl-protected sulfonamide (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate (0.1 M) in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC for the disappearance of starting material.

-

Work-up: Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.

References

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiosulfonate (7) synthesis via reaction of sulfonyl chlorides (6) with thiols (1). [Diagram]. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

King, J. F., & Rathore, R. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]

-

Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

-

Klock, G. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Diagram]. Retrieved from [Link]

-